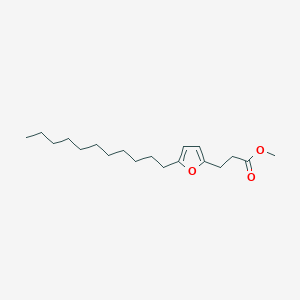
Methyl 3-(5-undecylfuran-2-YL)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-undecylfuran-2-YL)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers . This particular compound features a furan ring substituted with an undecyl group and a propanoate ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-undecylfuran-2-YL)propanoate typically involves the esterification of 3-(5-undecylfuran-2-YL)propanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions . The reaction can be represented as follows:
3-(5-undecylfuran-2-YL)propanoic acid+methanolH2SO4Methyl 3-(5-undecylfuran-2-YL)propanoate+water
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(5-undecylfuran-2-YL)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH).
Reduction: LiAlH4 in dry ether.
Substitution: Electrophiles like bromine (Br2) in the presence of a catalyst.
Major Products
Hydrolysis: 3-(5-undecylfuran-2-YL)propanoic acid and methanol.
Reduction: 3-(5-undecylfuran-2-YL)propanol.
Substitution: Various substituted furans depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(5-undecylfuran-2-YL)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying ester reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Methyl 3-(5-undecylfuran-2-YL)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetate: A simple ester with a fruity odor.
Ethyl propanoate: Another ester with a similar structure but different alkyl groups.
Methyl butyrate: Known for its pineapple-like odor.
Uniqueness
Methyl 3-(5-undecylfuran-2-YL)propanoate is unique due to its furan ring substituted with a long undecyl chain, which imparts distinct chemical and physical properties compared to simpler esters. This structural uniqueness makes it valuable in specialized applications, particularly in research and industry.
Propiedades
Número CAS |
64137-39-9 |
|---|---|
Fórmula molecular |
C19H32O3 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
methyl 3-(5-undecylfuran-2-yl)propanoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-17-13-14-18(22-17)15-16-19(20)21-2/h13-14H,3-12,15-16H2,1-2H3 |
Clave InChI |
HTPUDIJFGZLWIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=CC=C(O1)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


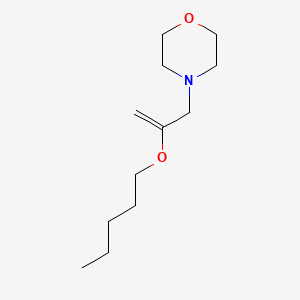

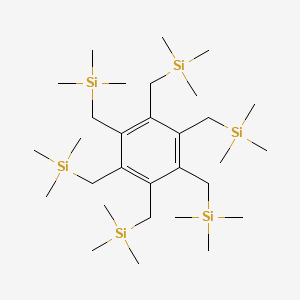
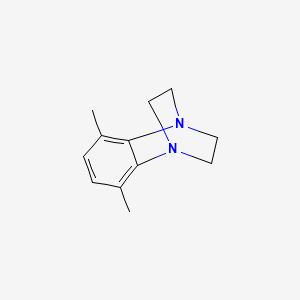
![1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B14485289.png)
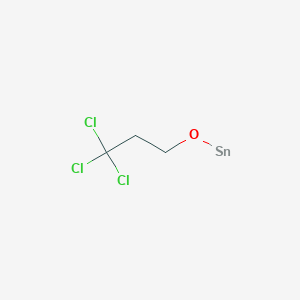

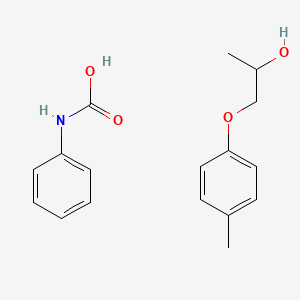
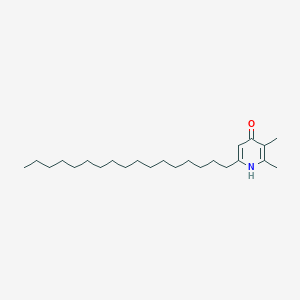
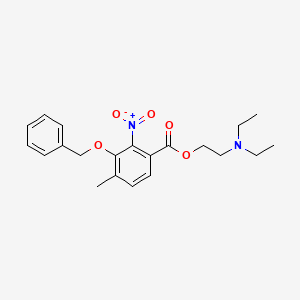
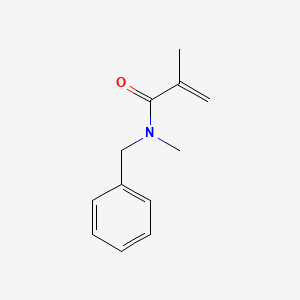
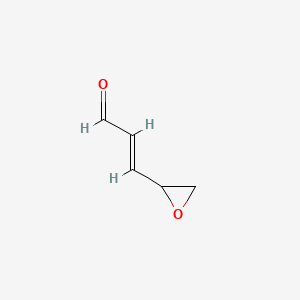
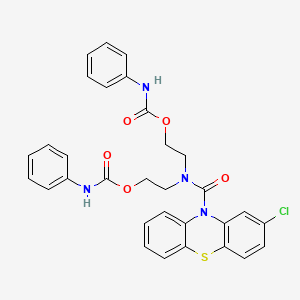
oxophosphanium](/img/structure/B14485371.png)
